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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Compound Information
Olgotrelvir, also known by its synonym STI-1558, is an investigational oral antiviral medication

developed for the treatment of COVID-19. It is a prodrug that is converted in the body to its

active form, AC1115.

IUPAC Name: (2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-

methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid.[1]

Synonyms:

STI-1558

Olgotrelvir sodium

Mechanism of Action
Olgotrelvir exhibits a dual mechanism of action, targeting both a viral and a host protease

essential for the SARS-CoV-2 life cycle. This dual-action approach is designed to provide a

robust antiviral effect and potentially reduce the likelihood of drug resistance.[1]

Inhibition of SARS-CoV-2 Main Protease (Mpro): The active form of Olgotrelvir, AC1115, is

a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral
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enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral

replication and assembly. By blocking Mpro, Olgotrelvir effectively halts the viral replication

cycle.[1]

Inhibition of Human Cathepsin L (CTSL): Olgotrelvir also inhibits human cathepsin L, a host

cell protease. Cathepsin L is involved in the entry of SARS-CoV-2 into host cells by

facilitating the cleavage of the viral spike protein, a necessary step for viral fusion with the

host cell membrane. By inhibiting cathepsin L, Olgotrelvir can block the virus from entering

host cells.[1]

Signaling Pathway and Mechanism of Action Diagram
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Caption: Dual mechanism of Olgotrelvir targeting viral and host proteases.
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Quantitative Data
In Vitro Inhibitory Activity

Target Enzyme Compound IC50

SARS-CoV-2 Mpro (WA-1) AC1115 2.7 nM

SARS-CoV-2 Mpro (Omicron) AC1115 14.3 nM

Human Cathepsin L AC1115 27.4 pM

Data sourced from Hilaris Publisher.

Antiviral Activity in Cell Culture
Cell Line

SARS-CoV-2
Variant

Compound EC50

Vero E6 WA-1 AC1115 1 µM

Vero E6 Omicron BA.5 AC1115 0.8 µM

Differentiated Normal

Human Bronchial

Epithelial Cells

Omicron BA.5 AC1115 < 41 nM

Data sourced from Hilaris Publisher.

Phase 3 Clinical Trial Efficacy Data
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Endpoint
Olgotrelvir
Group

Placebo Group
Hazard Ratio
(95% CI)

p-value

Time to

Sustained

Recovery of 11

COVID-19

Symptoms (mITT

population)

- -
1.29 (1.13 to

1.46)
0.0001

Change in Viral

RNA Load at Day

4 (log10

copies/mL)

-0.8 (relative to

placebo)
- - <0.0001

Time to

Sustained

Recovery in At-

Risk Patients

- -
1.36 (1.04 to

1.77)
0.026

Change in Viral

RNA Load in At-

Risk Patients at

Day 4 (log10

copies/mL)

-1.1 (relative to

placebo)
- - <0.0001

mITT: modified Intent-to-Treat. Data sourced from Hilaris Publisher and PubMed.[2]

Phase 3 Clinical Trial Safety Data
Adverse Event Olgotrelvir Group (%) Placebo Group (%)

Mild Skin Rash 2.5 Not Reported

Mild Nausea 1.3 Not Reported

No drug-related serious adverse events or deaths were reported. Data sourced from Hilaris

Publisher.
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Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is a representative method for determining the in vitro inhibitory activity of

compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer

(FRET) substrate.

1. Reagents and Materials:

Recombinant SARS-CoV-2 Mpro

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

Test compound (AC1115) dissolved in DMSO

384-well black microplates

Fluorescence plate reader

2. Procedure:

Prepare serial dilutions of the test compound (AC1115) in DMSO. Further dilute in assay

buffer to the desired final concentrations.

Add 2 µL of the diluted test compound to the wells of a 384-well plate. For the positive

control (no inhibition), add 2 µL of assay buffer with DMSO. For the negative control

(background), add 2 µL of assay buffer.

Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 µM) to the wells

containing the test compound and the positive control. Add 10 µL of assay buffer to the

negative control wells.

Incubate the plate at room temperature for 15 minutes.

Initiate the enzymatic reaction by adding 8 µL of the FRET substrate (final concentration ~20

µM) to all wells.
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Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)

every minute for 30 minutes at 37°C using a fluorescence plate reader.

The rate of reaction is determined from the linear portion of the fluorescence versus time

curve.

Calculate the percent inhibition for each concentration of the test compound relative to the

positive control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Human Cathepsin L Inhibition Assay (Fluorogenic)
This protocol describes a typical method for assessing the inhibitory activity of compounds

against human cathepsin L using a fluorogenic substrate.

1. Reagents and Materials:

Recombinant human Cathepsin L

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

Assay buffer: 100 mM sodium acetate (pH 5.5), 5 mM DTT, 1 mM EDTA

Test compound (AC1115) dissolved in DMSO

384-well black microplates

Fluorescence plate reader

2. Procedure:

Prepare serial dilutions of the test compound (AC1115) in DMSO and then in assay buffer.

Add 5 µL of the diluted test compound to the wells of a 384-well plate. Add 5 µL of assay

buffer with DMSO to the positive control wells.

Add 10 µL of recombinant human Cathepsin L (final concentration ~1 nM) to the wells.
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Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor

to the enzyme.

Start the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM)

to all wells.

Incubate the plate at 37°C for 30 minutes.

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) using a

fluorescence plate reader.

Calculate the percent inhibition for each concentration of the test compound.

Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay in Vero E6 Cells
This protocol outlines a general method for determining the antiviral efficacy of a compound

against SARS-CoV-2 in a cell-based assay.

1. Reagents and Materials:

Vero E6 cells

SARS-CoV-2 virus stock

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum

(FBS) and antibiotics

Test compound (AC1115)

96-well cell culture plates

Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE).

2. Procedure:

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
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Prepare serial dilutions of the test compound in DMEM with 2% FBS.

Remove the culture medium from the cells and add the diluted test compound.

Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

Assess the antiviral activity by either:

qRT-PCR: Extract RNA from the cell supernatant and quantify the viral copy number.

CPE Assay: Observe the cells under a microscope and score the cytopathic effect.

Calculate the percent inhibition of viral replication for each compound concentration.

Determine the EC50 value, the concentration at which the compound inhibits viral replication

by 50%.

Experimental Workflow Diagram
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Caption: High-level overview of the experimental workflow for Olgotrelvir evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Olgotrelvir: A Dual-Action Antiviral Agent Targeting
SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136762#olgotrelvir-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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